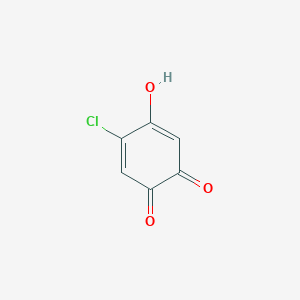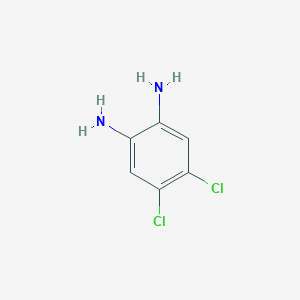
Methyl 6-carbamoylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-carbamoylnaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 149505-88-4. It has a molecular weight of 229.24 and its IUPAC name is methyl 6-(aminocarbonyl)-2-naphthoate . This compound finds applications across various domains, including organic synthesis, medicinal chemistry, and materials science.
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15). The InChI key is FRSDNJDYURVPCW-UHFFFAOYSA-N .Scientific Research Applications
Methyl 6-carbamoylnaphthalene-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nucleic acids and proteins in biological samples. The compound has also been studied for its anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a fluorescent probe for the detection of nucleic acids and proteins. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
Methyl 6-carbamoylnaphthalene-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it an ideal probe for the detection of nucleic acids and proteins. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Methyl 6-carbamoylnaphthalene-2-carboxylate. One potential direction is to study its potential as an anti-inflammatory and anti-tumor agent. Another direction is to further explore its use as a fluorescent probe for the detection of nucleic acids and proteins. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
Methyl 6-carbamoylnaphthalene-2-carboxylate is synthesized through a multi-step process that involves the reaction of 2-nitronaphthalene with ethyl chloroformate to form 2-nitrophenyl chloroformate. The resulting compound is then reacted with methylamine to form the intermediate product, which is then further reacted with sodium hydroxide and methanol to form this compound.
Safety and Hazards
properties
IUPAC Name |
methyl 6-carbamoylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDNJDYURVPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179393 |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149505-88-4 |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149505-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

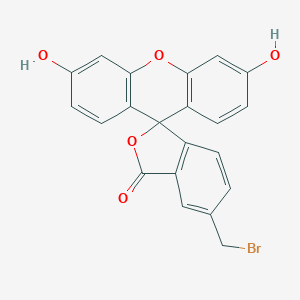
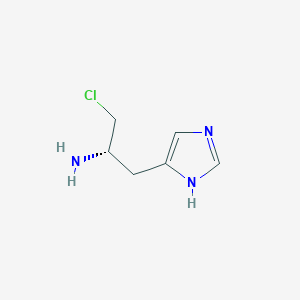
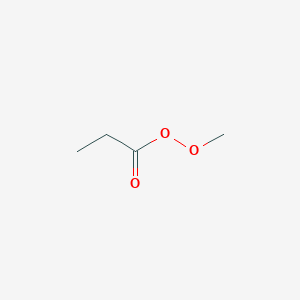
acetic acid](/img/structure/B119659.png)

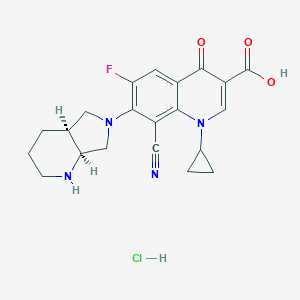
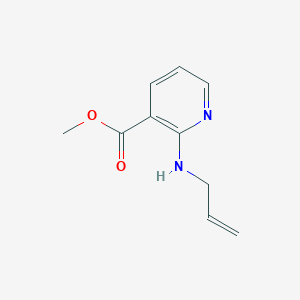

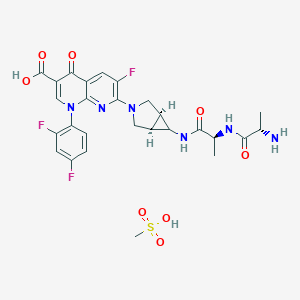
![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)
